molecular formula C25H35N3O3 B6079957 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Cat. No. B6079957
M. Wt: 425.6 g/mol
InChI Key: GTIOHWBPQGVYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a synthetic compound that belongs to the class of phenols. It is commonly known as L-745,870 and has been widely studied for its potential therapeutic applications.

Mechanism of Action

L-745,870 acts as a competitive antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, hippocampus, and striatum. By blocking the binding of dopamine to the receptor, L-745,870 reduces the activity of the dopaminergic system, which is thought to be hyperactive in certain psychiatric disorders. The exact mechanism of action of L-745,870 is still under investigation, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in psychiatric disorders. L-745,870 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may underlie the antidepressant and anxiolytic effects of L-745,870.

Advantages and Limitations for Lab Experiments

One of the main advantages of L-745,870 is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, L-745,870 has some limitations for lab experiments, including its poor solubility in water and some organic solvents. It also requires careful handling due to its potential toxicity.

Future Directions

There are several future directions for the study of L-745,870. One area of interest is the potential therapeutic applications of L-745,870 in psychiatric disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the role of L-745,870 in neuroplasticity and neuroprotection, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to optimize the synthesis method and improve the pharmacokinetic properties of L-745,870.
Conclusion:
In conclusion, 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol or L-745,870 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It acts as a competitive antagonist of the dopamine D4 receptor and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. Further research is needed to fully understand the mechanism of action and optimize the pharmacokinetic properties of L-745,870.

Synthesis Methods

The synthesis of L-745,870 involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylic acid tert-butyl ester in the presence of sodium triacetoxyborohydride. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

L-745,870 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). L-745,870 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

properties

IUPAC Name

2-ethoxy-6-[[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c1-3-31-24-8-4-6-20(25(24)29)18-26-13-5-7-22(19-26)28-16-14-27(15-17-28)21-9-11-23(30-2)12-10-21/h4,6,8-12,22,29H,3,5,7,13-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOHWBPQGVYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.